CDK2-IN-4

Beschreibung

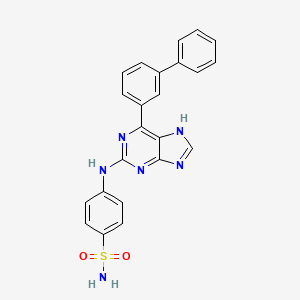

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGRWXRQJGJIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CDK2-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK2-IN-4, also identified as compound 73, is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive technical overview of its mechanism of action, drawing from available biochemical and cellular data. It is designed to serve as a detailed resource for researchers utilizing this compound as a tool for studying CDK2 function and for professionals in the field of drug discovery exploring CDK2 as a therapeutic target. This guide includes a summary of its inhibitory potency and selectivity, a description of its effects on cellular pathways, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental frameworks.

Introduction to CDK2 and the Role of this compound

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a critical role in cell cycle progression.[1][2] Specifically, the CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is involved in the progression through the S phase and entry into G2.[3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[4]

This compound is a valuable chemical probe for elucidating the specific roles of CDK2. Its high potency and, most notably, its exceptional selectivity for CDK2 over the closely related CDK1, allow for the precise dissection of CDK2-mediated signaling pathways.[5][6][7] This guide will delve into the specifics of its inhibitory action, from direct enzymatic inhibition to its observed effects in cellular contexts.

Biochemical Activity and Selectivity

This compound is a potent inhibitor of the CDK2/cyclin A complex, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. A key feature of this inhibitor is its remarkable selectivity for CDK2 over other cyclin-dependent kinases, particularly CDK1.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC50 | Fold Selectivity (over CDK2/cyclin A) |

| CDK2/cyclin A | 44 nM[5] | 1 |

| CDK1/cyclin B | 86 µM[5] | ~2000 |

| CDK4 | Weak Inhibition[7] | Not Reported |

| CDK7 | Weak Inhibition[7] | Not Reported |

| CDK9 | Weak Inhibition[7] | Not Reported |

Data compiled from publicly available research.[5][7]

Cellular Mechanism of Action

The primary mechanism of action of CDK2 inhibitors is the induction of cell cycle arrest at the G1/S checkpoint.[4] This is achieved by preventing the hyperphosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK2.[8] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby inhibiting the expression of genes required for DNA synthesis and S-phase entry.[4][9] This leads to a halt in cell proliferation and can ultimately trigger apoptosis, or programmed cell death.[4]

Despite its potent biochemical activity, this compound has demonstrated limited efficacy in cellular assays. This suggests that the compound may have poor cell permeability or be subject to efflux pumps, which has limited its characterization in a cellular context.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) |

| A2058 | Cell Proliferation | IC50 | > 100[5] |

| Various Tumor Cell Lines | Cell Growth | GI50 | Not determinable (no significant effect at 30 µM)[7] |

Data compiled from publicly available research.[5][7]

Signaling Pathway

The following diagram illustrates the canonical G1/S transition pathway and the point of intervention for this compound.

Caption: The G1/S transition pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of this compound against CDK2/cyclin A.

Materials:

-

Recombinant human CDK2/cyclin A enzyme

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

384-well white, low-volume assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the assay plate.

-

Enzyme Addition: Add the CDK2/cyclin A enzyme, diluted in Kinase Buffer, to each well.

-

Reaction Initiation: Add a mixture of the substrate and ATP, also diluted in Kinase Buffer, to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: A generalized workflow for the ADP-Glo™ kinase inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the anti-proliferative activity (GI50 or IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., A2058)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom, white-walled tissue culture plates

Procedure:

-

Cell Seeding: Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or vehicle control (medium with DMSO) to the cells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Reading: Measure the luminescence or fluorescence of each well using a plate reader.

-

Data Analysis: Normalize the signal to the vehicle-treated cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Western Blot for Rb Phosphorylation

This method assesses the phosphorylation status of Rb, a downstream target of CDK2, as a marker of target engagement and pathway inhibition in cells.

Objective: To determine if this compound inhibits the phosphorylation of Rb in a cellular context.

Materials:

-

Cancer cell line expressing Rb

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound or DMSO for a defined period.

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody against phospho-Rb.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-Rb and normalize them to total Rb and the loading control.

Caption: A typical workflow for Western blot analysis of Rb phosphorylation.

Conclusion

This compound is a potent and exceptionally selective inhibitor of CDK2 in biochemical assays. Its primary mechanism of action is the direct inhibition of the CDK2 kinase activity, which is expected to lead to a G1/S cell cycle arrest through the prevention of Rb hyperphosphorylation. However, its utility as a cellular probe is limited by its poor activity in cell-based assays, likely due to low cell permeability. Nevertheless, this compound remains a valuable tool for in vitro studies of CDK2 function and as a reference compound in biochemical screening campaigns for novel CDK2 inhibitors. Further medicinal chemistry efforts to improve its cellular potency could yield more effective probes for in vivo and cellular studies.

References

- 1. researchgate.net [researchgate.net]

- 2. G1/S transition - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]

The Structure-Activity Relationship of CDK2-IN-4: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the potent and selective CDK2 inhibitor, CDK2-IN-4, detailing its structure-activity relationship, mechanism of action, and the experimental methodologies crucial for its evaluation.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, governs the G1 to S phase transition of the eukaryotic cell cycle. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound, also known as compound 73, is a potent and highly selective inhibitor of CDK2. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its inhibitory profile, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals in the field of oncology.

Core Compound Profile: this compound

This compound is a 2,6-disubstituted purine (B94841) derivative with the chemical name 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide.[1] It exhibits potent inhibition of the CDK2/cyclin A complex with a half-maximal inhibitory concentration (IC50) of 44 nM.[2][3][4] A key feature of this compound is its remarkable selectivity, being approximately 2000-fold more selective for CDK2 over the closely related CDK1/cyclin B complex (IC50 = 86 µM).[2][5][6] This high degree of selectivity makes it an invaluable tool for elucidating the specific biological roles of CDK2.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Quantitative Inhibitory Profile

The inhibitory activity of this compound and a selection of its analogs from the 2-arylaminopurine series are presented below, highlighting the key structural modifications that influence potency and selectivity.

| Compound ID | 6-Substituent | CDK2/cyclin A IC50 (nM) | CDK1/cyclin B IC50 (µM) | Selectivity (CDK1/CDK2) |

| This compound (73) | [1,1'-biphenyl]-3-yl | 44 | 86 | ~1955 |

| Analog 1 | Phenyl | 110 | 3.3 | ~30 |

| Analog 2 | 3-Phenoxyphenyl | 60 | 3.3 | ~55 |

| Analog 3 | Cyclohexylmethyl | 8 | 0.25 | ~31 |

Data compiled from publicly available research.[5][6]

Structure-Activity Relationship (SAR)

The remarkable potency and selectivity of this compound are attributed to the specific interactions of its constituent moieties with the ATP-binding pocket of CDK2. The SAR for the 2,6-disubstituted purine series can be summarized as follows:

-

2-Anilino Moiety: The 4-sulfamoylanilino group at the C2 position is crucial for potent inhibition. The sulfonamide group forms key hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors.

-

Purine Core: The purine scaffold serves as the central anchor, positioning the C2 and C6 substituents for optimal interaction within the ATP-binding site.

-

C6-Substituent: The nature of the substituent at the C6 position is a major determinant of both potency and selectivity.

-

Small, flexible aliphatic groups like cyclohexylmethyl can lead to high potency but moderate selectivity.

-

Aromatic substituents generally maintain good potency.

-

The biphenyl group at the meta position of the C6-phenyl ring, as seen in this compound, is the key to its exceptional selectivity.[5][6] Structural studies have revealed that this bulky group stabilizes a conformation of the glycine-rich loop in CDK2 that is not favored in CDK1.[5][7] This conformational difference is the primary basis for the ~2000-fold selectivity.

-

Mechanism of Action: CDK2 Signaling Pathway

CDK2 plays a pivotal role in the G1/S transition of the cell cycle. Its inhibition by this compound leads to cell cycle arrest at this checkpoint, preventing DNA replication and subsequent cell division.

Caption: CDK2 Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

Synthesis of 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide (this compound)

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available purine precursors. A representative synthetic workflow is outlined below.

Caption: General Synthetic Workflow for this compound.

Detailed Protocol (Representative):

-

Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-9H-purin-6-amine: To a solution of 2,6-dichloropurine in a suitable solvent (e.g., n-butanol), an equimolar amount of 4-aminobenzenesulfonamide and a base (e.g., triethylamine) are added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified.

-

Synthesis of this compound: The intermediate from step 1 is subjected to a Suzuki-Miyaura cross-coupling reaction. In a typical procedure, the 2-chloro-purine derivative, 3-biphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are heated in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Caption: Workflow for a CDK2 Kinase Inhibition Assay using ADP-Glo™.

Detailed Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of CDK2/cyclin A enzyme and a substrate solution (e.g., histone H1 or a specific peptide substrate) in kinase buffer. Prepare an ATP solution at a concentration near the Km for CDK2.

-

Assay Plate Setup: Add the this compound dilutions to the wells of a 384-well plate. Add the CDK2/cyclin A enzyme solution to all wells except the no-enzyme control.

-

Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture to all wells. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of CDK2, representing a significant achievement in the design of targeted kinase inhibitors. Its remarkable selectivity for CDK2 over CDK1 is a direct result of the specific interactions of its C6-biphenyl substituent with the ATP-binding pocket, highlighting a key structural feature that can be exploited for the design of next-generation CDK inhibitors. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this compound and its analogs, facilitating further research and development in this critical area of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.jp]

- 4. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kinaselogistics.com [kinaselogistics.com]

- 6. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CDK2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CDK2-IN-4, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, chemically known as 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide, has emerged as a significant tool compound for studying the biological functions of CDK2 and as a potential starting point for the development of novel therapeutics. This document details the synthetic pathway, quantitative biological data, and key experimental protocols for the characterization of this inhibitor.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it an attractive target for cancer therapy. The development of selective CDK2 inhibitors is therefore of significant interest. This compound (also known as compound 73) is a notable example of a highly potent and selective ATP-competitive inhibitor of CDK2.

Discovery and Rationale

This compound was developed as part of a broader effort to synthesize 2,6,9-trisubstituted purine (B94841) analogs as CDK inhibitors. The purine scaffold serves as a bioisostere of adenine, the core component of ATP, allowing for competitive binding to the kinase ATP-binding pocket. The design strategy focused on modifying substituents at the C2 and C6 positions of the purine ring to enhance potency and selectivity for CDK2 over other closely related kinases, such as CDK1. The biphenyl (B1667301) moiety at the C6 position and the 4-sulfamoylanilino group at the C2 position were found to be critical for the high potency and remarkable selectivity of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages key cross-coupling reactions to construct the final molecule. The general synthetic strategy involves the sequential modification of a purine core.

Synthetic Scheme

CDK2-IN-4 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, and its dysregulation is a common feature in many human cancers.[1][2] This makes CDK2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of CDK2-IN-4, a potent and selective CDK2 inhibitor. We detail the core methodologies for assessing its efficacy in cancer cells, including the evaluation of its anti-proliferative effects, mechanism of action through cell cycle analysis, and target engagement via western blotting. This document serves as a resource for researchers and drug development professionals working on the preclinical validation of CDK2 inhibitors.

Introduction: CDK2 as a Cancer Target

The cell division cycle is a tightly regulated process, and its deregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle.[4] CDK2, in association with cyclin E and cyclin A, plays a pivotal role in the transition from the G1 to the S phase, initiating DNA replication.[2][4]

In numerous cancers, the CDK2 pathway is hyperactivated through various mechanisms, including the amplification of its activating partner, cyclin E (CCNE1), or the loss of endogenous inhibitors like p27Kip1.[1][3] This aberrant CDK2 activity leads to uncontrolled cell proliferation.[5] Therefore, inhibiting CDK2 presents a promising therapeutic strategy to halt the growth of cancer cells. This compound is a novel, highly selective small molecule inhibitor designed to target the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates and thereby inducing cell cycle arrest.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK2. This leads to the prevention of the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA synthesis.[4][6] This ultimately results in a G1-phase cell cycle arrest and an inhibition of tumor cell proliferation.[2] In some contexts, prolonged CDK2 inhibition can also lead to programmed cell death (apoptosis).[2]

Quantitative Data Summary

The efficacy of this compound has been evaluated across a panel of cancer cell lines with varying genetic backgrounds. A key determinant of sensitivity to CDK2 inhibition is the amplification of the CCNE1 gene, which encodes Cyclin E1.[7]

| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) |

| OVCAR-3 | Ovarian | Amplified | 35 |

| KURAMOCHI | Ovarian | Amplified | 52 |

| A549 | Lung | Non-Amplified | 1,280 |

| MCF7 | Breast | Non-Amplified | 2,150 |

| Table 1: Anti-proliferative activity of this compound in various cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) after 72 hours of treatment. |

| Parameter | Value | Assay Conditions |

| Biochemical IC50 | ||

| CDK2/Cyclin E | 0.29 nM | In vitro kinase assay |

| CDK1/Cyclin B | 374 nM | In vitro kinase assay |

| CDK4/Cyclin D1 | > 10,000 nM | In vitro kinase assay |

| CDK6/Cyclin D3 | > 10,000 nM | In vitro kinase assay |

| Cellular Target Engagement | ||

| p-Rb (Ser807/811) IC50 | 45 nM | Western Blot in OVCAR-3 cells |

| Table 2: Biochemical potency and cellular target engagement of this compound. |

Experimental Protocols

Detailed protocols for the key experiments required to validate the target of this compound are provided below.

Cell Proliferation (MTT) Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[7]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

DMSO

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with selected concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for 24 hours.[6]

-

Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

Western Blotting for Target Engagement

This protocol assesses the direct effect of this compound on the phosphorylation of its downstream target, Rb.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb, Mouse anti-β-Actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with selected concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for 2-6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

-

Protein Quantification: Determine protein concentration using a BCA assay.[6]

-

SDS-PAGE and Western Blotting: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

-

Detection and Analysis: Wash the membrane with TBST and visualize bands using an ECL detection reagent and an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates target engagement by this compound.[6]

Conclusion

The methodologies outlined in this guide provide a robust framework for the preclinical validation of this compound in cancer cells. The combination of cell viability assays, cell cycle analysis, and direct target engagement studies will generate the necessary data to support its further development as a potential cancer therapeutic. The strong correlation between CCNE1 amplification and sensitivity to CDK2 inhibition underscores the importance of a biomarker-driven approach in the clinical development of this class of inhibitors.

References

- 1. elgenelim.com [elgenelim.com]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Gatekeeper of S Phase: An In-Depth Technical Guide to the Role of CDK2 in G1-S Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical role of Cyclin-Dependent Kinase 2 (CDK2) in orchestrating the transition from the G1 to the S phase of the cell cycle. We will delve into the molecular mechanisms of CDK2 activation, its key substrates, and the intricate signaling pathways that govern its activity. This document also presents detailed experimental protocols for studying CDK2 function and quantitative data on its inhibition, offering valuable insights for researchers in cell biology and professionals in drug development.

The G1-S Transition: A Commitment to Replication

The progression from the G1 to the S phase marks a critical commitment point in the cell cycle, after which the cell is largely independent of extracellular mitogenic signals and is destined to replicate its DNA.[1] This transition is tightly regulated to ensure genomic integrity. At the heart of this control lies a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activities are governed by their association with regulatory cyclin subunits.

CDK2: The Master Regulator of S Phase Entry

CDK2 is a key player in the G1-S transition, acting as a central hub that integrates upstream signals to trigger the initiation of DNA synthesis.[1] Its activity is primarily controlled by two different cyclins, Cyclin E and Cyclin A, which associate with CDK2 in a sequential manner.

Activation of the CDK2 Kinase Complex

The activation of CDK2 is a multi-step process:

-

Cyclin Binding: In late G1 phase, the levels of Cyclin E rise, leading to the formation of the Cyclin E-CDK2 complex. This binding induces a conformational change in CDK2, partially activating its kinase function.

-

T-Loop Phosphorylation: For full activation, the Cyclin E-CDK2 complex must be phosphorylated on a specific threonine residue (Threonine 160 in human CDK2) within the activation loop (T-loop) by the CDK-Activating Kinase (CAK), which is a complex of CDK7 and Cyclin H.

As cells progress into S phase, Cyclin E is degraded, and Cyclin A levels rise, leading to the formation of the Cyclin A-CDK2 complex. This complex is also activated by CAK-mediated phosphorylation and is crucial for the progression and completion of DNA replication.

Signaling Pathways Governing CDK2 Activity

The activity of CDK2 is tightly controlled by a network of upstream signaling pathways that respond to both extracellular and intracellular cues.

As depicted in Figure 1, mitogenic signals activate the Ras/MAPK pathway, leading to the synthesis of D-type cyclins. Cyclin D forms a complex with CDK4 or CDK6, which then phosphorylates the Retinoblastoma protein (Rb).[1] This initial phosphorylation event leads to the partial inactivation of Rb, causing it to release the E2F transcription factor. E2F then drives the transcription of genes required for S phase entry, including Cyclin E.[1] The newly synthesized Cyclin E binds to and activates CDK2, which in turn hyper-phosphorylates Rb, ensuring its complete inactivation and a sustained release of E2F, creating a positive feedback loop that commits the cell to S phase. The activity of Cyclin E-CDK2 is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27.

Key Substrates of CDK2 in G1-S Progression

CDK2 phosphorylates a plethora of substrates, thereby coordinating the multiple events required for the G1-S transition and S phase progression.

| Substrate Category | Key Substrates | Role in G1-S Progression |

| Cell Cycle Control | Retinoblastoma (Rb) protein | Hyper-phosphorylated by Cyclin E-CDK2, leading to its complete inactivation and the release of E2F transcription factors. |

| p27Kip1 | Phosphorylated by Cyclin E-CDK2, targeting it for ubiquitin-mediated degradation and thus promoting further CDK2 activation. | |

| DNA Replication | CDC6 | Phosphorylated by Cyclin E-CDK2, which is important for the initiation of DNA replication. |

| Treslin (TICRR) | Phosphorylated by Cyclin E/CDK2, promoting its interaction with TOPBP1 and facilitating the recruitment of the replication machinery.[2] | |

| Centrosome Duplication | Nucleophosmin (NPM/B23) | Phosphorylation by Cyclin E-CDK2 is an early event in centrosome duplication.[3] |

| CP110 | A centrosomal protein phosphorylated by CDK2 that influences centrosome duplication in S phase.[3] |

Table 1: Key Substrates of CDK2 in G1-S Progression

Quantitative Data on CDK2 Inhibition

The central role of CDK2 in cell cycle progression has made it an attractive target for the development of anti-cancer therapeutics. A variety of small molecule inhibitors have been developed to target the ATP-binding pocket of CDK2.

| Inhibitor | Target(s) | IC50 (CDK2) | Cell Line Examples and Effects |

| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.1 µM | Induces G1 arrest in various cancer cell lines.[4] |

| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 44 nM | Affects cell cycle regulation and transcription.[4] |

| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 100 nM | Halts the cell cycle at G1/S and G2/M transitions.[4] |

| BAY-1000394 | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 | 5-25 nM | Broad spectrum CDK inhibitor.[4] |

| CDK2-IN-14 | CDK2 | <1.0 nM | Highly potent and selective for CDK2.[5] |

Table 2: IC50 Values of Common CDK Inhibitors

Experimental Protocols for Studying CDK2

In Vitro Kinase Assay for CDK2 Activity

This protocol describes a method to measure the kinase activity of CDK2 using a purified substrate and radiolabeled ATP.

Materials:

-

Purified active CDK2/Cyclin E complex

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, substrate, and purified CDK2/Cyclin E.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Quantify the band intensity to determine the relative kinase activity.

Immunoprecipitation of CDK2

This protocol allows for the isolation of CDK2 and its associated proteins from cell lysates.

Materials:

-

Cell lysate

-

Anti-CDK2 antibody

-

Protein A/G-agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-CDK2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population following manipulation of CDK2 activity.

Materials:

-

Cultured cells (treated and untreated)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

CDK2, in partnership with its cyclin activators, stands as a pivotal regulator of the G1-S phase transition. Its intricate control through upstream signaling pathways and its diverse range of substrates ensure the timely and accurate initiation of DNA replication and centrosome duplication. The detailed understanding of CDK2's function, facilitated by the experimental approaches outlined in this guide, not only deepens our knowledge of fundamental cell biology but also provides a solid foundation for the development of targeted therapies for diseases driven by aberrant cell cycle control, such as cancer. The continued exploration of CDK2 signaling networks and the development of more specific inhibitors hold great promise for future therapeutic interventions.

References

- 1. G1/S transition - Wikipedia [en.wikipedia.org]

- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Centrosome cycle - Wikipedia [en.wikipedia.org]

- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

CDK2 cyclin E and cyclin A complex formation

An In-depth Technical Guide on the Core of CDK2 Cyclin E and Cyclin A Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progression of the eukaryotic cell cycle is a tightly orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs).[1][2] Among these, Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator, primarily active from the late G1 phase through the S phase.[3] Its activity is dictated by its association with regulatory cyclin subunits, most notably Cyclin E and Cyclin A.[4][5] The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for orderly S-phase progression and the transition into G2.[1][2][6][7][8]

The formation of these heterodimeric complexes is a multi-step process involving cyclin binding, conformational changes, and precise phosphorylation events that ultimately unleash the kinase activity of CDK2.[9] Dysregulation of CDK2 and its cyclin partners, particularly the overexpression of Cyclin E, is a common feature in various cancers, contributing to uncontrolled cell proliferation.[3][10] This makes the CDK2/Cyclin E and CDK2/Cyclin A complexes highly attractive targets for the development of novel anti-cancer therapeutics.[11][12] This guide provides a detailed examination of the formation, regulation, and analysis of these crucial cell cycle complexes.

Mechanism of Complex Formation and Activation

The activation of CDK2 is a sophisticated process that transforms it from an inactive monomer into a potent serine/threonine kinase. This activation cascade is fundamental to driving the cell cycle forward.

1. Cyclin Binding and Conformational Change: In its inactive, monomeric state, the catalytic site of CDK2 is inaccessible.[13] The activation process begins when a cyclin partner (either Cyclin E or Cyclin A) binds to CDK2. This interaction is primarily mediated through the cyclin box, a conserved structural motif in cyclins, which docks with the PSTAIRE helix region of CDK2.[14] This binding event induces a critical conformational change in CDK2, most significantly the repositioning of the activation segment, or T-loop, which moves by as much as 20 Å to open the catalytic cleft. This initial complex formation confers basal kinase activity.[15]

2. Phosphorylation by CDK-Activating Kinase (CAK): While cyclin binding is a prerequisite, full enzymatic activation requires phosphorylation. The repositioning of the T-loop exposes a conserved threonine residue (Thr160 in human CDK2) to the solvent.[13][15] This residue is then phosphorylated by the CDK-Activating Kinase (CAK), a complex of CDK7 and Cyclin H.[13] This phosphorylation event stabilizes the T-loop in an active conformation, properly orients key catalytic residues in the active site, and enhances the complex's affinity for substrates.[16]

3. Two-Step Activation by Cyclin A: Kinetic studies have revealed that the formation and activation of the CDK2/Cyclin A complex is a two-step process.[9]

-

Step 1: A rapid initial association occurs between the PSTAIRE helix of CDK2 and helices 3 and 5 of Cyclin A. This forms an intermediate complex where the T-loop remains inaccessible to CAK.[9]

-

Step 2: Subsequent interactions between the C-terminal lobe of CDK2 and the N-terminal helix of Cyclin A induce an isomerization. This conformational change fully exposes the T-loop for phosphorylation by CAK and finalizes the formation of the substrate-binding site.[9]

4. Negative Regulation: The activity of CDK2 complexes is also subject to negative regulation to ensure precise cell cycle timing.

-

Inhibitory Phosphorylation: Wee1 and Myt1 kinases can phosphorylate CDK2 on Threonine 14 and Tyrosine 15 within the ATP-binding site, which antagonizes catalysis.[13][17] These inhibitory phosphates are removed by Cdc25 phosphatases (primarily Cdc25A for CDK2) to promote activation.[18][19]

-

CDK Inhibitors (CKIs): The activity of CDK2/cyclin complexes is further modulated by CDK Inhibitors of the KIP/CIP family, including p21 and p27.[1][10] These inhibitors bind to the CDK2/cyclin complex, preventing substrate interaction and inhibiting kinase activity.[1][20]

Quantitative Data

The following tables summarize key quantitative parameters related to the binding and activity of CDK2 complexes. These values are essential for kinetic modeling, drug screening, and comparative analysis.

Table 1: Binding Affinity of CDK-Cyclin Pairs Data from biolayer interferometry (BLI) assays.

| CDK Partner | Cyclin Partner | Dissociation Constant (KD) | Reference |

| CDK2 | Cyclin E | High Affinity | [21] |

| CDK2 | Cyclin A | High Affinity | [21] |

(Note: The referenced study indicates these are high-affinity interactions, which are often in the nanomolar range, but does not provide a specific numerical value in the abstract.)[21]

Table 2: Kinase Activity and Inhibitor Potency

| Complex | Substrate | Specific Activity (nmol/min/mg) | Parameter | Reference Compound | IC50 (nM) | Reference |

| CDK2/Cyclin A | Histone H1 | 822 (Radiometric) | Activity | Staurosporine | - | [22] |

| CDK2/Cyclin A | Peptide | 1100 (ADP-Glo™) | Activity | Staurosporine | - | [22] |

| CDK2/Cyclin E | RB protein | Not Specified | Inhibition | Staurosporine | 1.4 | [23] |

| CDK2/Cyclin E | RB protein | Not Specified | Inhibition | Ro 31-8220 | 5.0 | [23] |

| CDK2/Cyclin E | RB protein | Not Specified | Inhibition | H-89 | 4,300 | [23] |

| CDK2/Cyclin A | Not Specified | Not Specified | Inhibition | CDK2-IN-73 | 44 | [24] |

Experimental Protocols

Detailed methodologies are crucial for studying CDK2/cyclin complex formation and function. Below are protocols for key experiments.

Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous CDK2 Complexes

This protocol is used to verify the interaction between CDK2 and its cyclin partners within a cellular context.

1. Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

-

Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot as the "input" control.

-

Add 1-2 µg of primary antibody (e.g., anti-CDK2 or anti-Cyclin E) to the lysate. As a negative control, use an equivalent amount of isotype-matched IgG.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G-coupled agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C with rotation.

3. Washing and Elution:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

4. Detection by Western Blot:

-

Separate the eluted proteins and the input control by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the suspected interaction partners (e.g., probe with anti-Cyclin E if anti-CDK2 was used for IP).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

This protocol, based on the ADP-Glo™ Kinase Assay, measures the activity of purified CDK2/cyclin complexes by quantifying the amount of ADP produced.[4][22]

1. Reagent Preparation:

-

Prepare a 2X Kinase Reaction Buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/ml BSA, 100 µM DTT).[4]

-

Prepare a solution containing the purified CDK2/Cyclin A or CDK2/Cyclin E enzyme and the desired substrate (e.g., Histone H1 or a specific peptide like Rb) in 1X Kinase Reaction Buffer.

-

Prepare a 250 µM ATP solution in water.[22]

-

Serially dilute test inhibitors (e.g., in DMSO) if performing a screening assay.

2. Kinase Reaction:

-

In a 96-well or 384-well plate, add 5 µL of the test inhibitor or vehicle control (e.g., 5% DMSO).[4]

-

Add 10 µL of the enzyme/substrate mixture to each well.

-

Incubate for 5-10 minutes at room temperature.[4]

-

Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.[22]

-

Incubate the reaction at 30°C or room temperature for a defined period (e.g., 15-60 minutes).[22][24]

3. ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.[22][24]

-

Incubate for 40 minutes at room temperature.[22]

-

Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a luciferase/luciferin reaction.[22][24]

-

Incubate for 30-60 minutes at room temperature.[4]

4. Data Acquisition:

-

Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations: Pathways and Workflows

Caption: CDK2 Activation Signaling Pathway.

Caption: Experimental Workflow for Co-Immunoprecipitation.

Caption: Workflow for an ADP-Glo™ Kinase Assay.

Relevance to Drug Development

The indispensable role of CDK2/cyclin complexes in driving cell proliferation, combined with their frequent deregulation in cancer, establishes them as prime therapeutic targets.[10][12] Overexpression of Cyclin E, for instance, is linked to a poor prognosis and resistance to various therapies in several cancer types.[25] This has spurred the development of small molecule inhibitors aimed at blocking the ATP-binding pocket of CDK2. While early "pan-CDK" inhibitors showed limited success due to toxicity, a new generation of more selective CDK2 inhibitors is showing promise in preclinical and clinical settings, particularly for tumors with specific genetic markers like Cyclin E (CCNE1) amplification.[8][10][11] A deeper understanding of the structure, regulation, and substrate specificity of CDK2/Cyclin E versus CDK2/Cyclin A complexes will be crucial for designing highly selective and effective next-generation therapeutics.[10]

Conclusion

The formation of CDK2/Cyclin E and CDK2/Cyclin A complexes is a cornerstone of cell cycle regulation. The process is a highly regulated, multi-step cascade involving direct protein-protein interaction, significant conformational changes, and activating phosphorylation, all counter-balanced by inhibitory signals. The sequential activation of these two complexes ensures the orderly transition into and progression through the DNA synthesis phase. The detailed experimental protocols and quantitative data presented herein provide a framework for researchers to investigate these interactions further. As our understanding of the nuanced differences between these complexes grows, so too will our ability to therapeutically target the cell cycle machinery for the treatment of cancer and other proliferative disorders.

References

- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. Kinetic mechanism of activation of the Cdk2/cyclin A complex. Key role of the C-lobe of the Cdk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. communities.springernature.com [communities.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of cyclin A-Cdk2 by SCF component Skp1 and F-box protein Skp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. benchchem.com [benchchem.com]

- 25. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Kinetics of CDK2-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression. Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention. CDK2-IN-4 (also referred to as compound 73) is a potent and selective inhibitor of CDK2, demonstrating significant potential as a chemical probe for studying CDK2 function and as a scaffold for the development of novel anticancer agents.[1][2] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and relevant biological pathways.

Binding Affinity of this compound

The binding affinity of this compound is a measure of the strength of the interaction between the inhibitor and the CDK2 enzyme. It is most commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Quantitative Data

The inhibitory activity of this compound has been determined against CDK2 in complex with its regulatory subunit, cyclin A. For comparative purposes, its activity against the closely related CDK1/cyclin B complex has also been assessed to determine its selectivity.

| Target | IC50 | Selectivity vs. CDK1/cyclin B | Assay Type |

| CDK2/cyclin A | 44 nM | ~2000-fold | Biochemical |

| CDK1/cyclin B | 86 µM | - | Biochemical |

Data sourced from MedChemExpress and BenchChem.[1][2]

Binding Kinetics of this compound

While specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for this compound are not publicly available in the reviewed literature, this section outlines the standard methodology used to determine these values. Surface Plasmon Resonance (SPR) is a widely used technique for the real-time, label-free analysis of biomolecular interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol describes a general procedure for determining the binding kinetics of a small molecule inhibitor, such as this compound, to the CDK2/cyclin A complex.

Objective: To determine the association (k_on_) and dissociation (k_off_) rates, and calculate the equilibrium dissociation constant (K_D_).

Materials:

-

Recombinant human CDK2/cyclin A protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

Procedure:

-

Surface Preparation and Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the CDK2/cyclin A protein to the surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor surface (both sample and reference flow cells) for a defined period to monitor the association phase.

-

Switch to running buffer alone to monitor the dissociation phase.

-

Between each concentration, regenerate the sensor surface using the appropriate regeneration solution to remove all bound inhibitor.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_ and k_off_ values.

-

Calculate the equilibrium dissociation constant (K_D_) from the ratio of the rate constants (K_D_ = k_off_ / k_on_).

-

Experimental Methodologies for Determining Binding Affinity

The following protocols detail common biochemical assays used to determine the IC50 value of CDK2 inhibitors.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]

-

Assay Plate Setup (384-well format):

-

Add 1 µL of the this compound serial dilutions or vehicle control to the appropriate wells.

-

Add 2 µL of a mixture containing the CDK2/cyclin A enzyme and a suitable substrate (e.g., Histone H1) to each well.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This cell-based assay measures the phosphorylation of CDK2 in response to inhibitor treatment.

Principle: The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the antibodies bind to their respective targets (e.g., total CDK2 and phospho-CDK2) in close proximity, Förster Resonance Energy Transfer (FRET) occurs, generating a specific signal.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 384-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified time.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the HTRF® kit.

-

Detection: Add the HTRF® antibody mix (e.g., anti-total-CDK2-donor and anti-phospho-CDK2-acceptor) to each well.

-

Incubation and Reading: Incubate the plate according to the manufacturer's instructions and read the HTRF signal on a compatible plate reader.

-

Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated and used to determine the extent of CDK2 phosphorylation. IC50 values are determined as described for the ADP-Glo™ assay.

CDK2 Signaling Pathway and Inhibition

CDK2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, CDK2 complexes with cyclin E to phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the transcription of genes required for S phase entry. During the S phase, CDK2 associates with cyclin A to promote DNA replication. This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.

Caption: The CDK2 signaling pathway at the G1/S transition and the mechanism of inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.

Caption: A generalized workflow for determining the IC50 value of this compound in a biochemical assay.

Logical Relationship of ATP-Competitive Inhibition

The diagram below illustrates the competitive binding relationship between the substrate (ATP) and the inhibitor (this compound) for the active site of the CDK2 enzyme.

Caption: Logical diagram illustrating the competitive inhibition of CDK2 by this compound.

References

The Therapeutic Potential of Selective CDK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors has gained significant momentum, driven by the need for more targeted cancer therapies and strategies to overcome resistance to existing treatments, such as CDK4/6 inhibitors. This guide provides an in-depth technical overview of the therapeutic potential of selective CDK2 inhibition, covering its mechanism of action, preclinical and clinical efficacy, predictive biomarkers, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to support research and drug development efforts in this promising area of oncology.

Introduction: The Role of CDK2 in Cell Cycle and Cancer

The cell cycle is a tightly orchestrated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of this process. CDK2, in partnership with its regulatory cyclin partners, Cyclin E and Cyclin A, plays a crucial role in driving the cell from the G1 phase into the S phase, where DNA replication occurs.

The CDK2/Cyclin E complex is instrumental in the G1/S transition through the phosphorylation of the Retinoblastoma protein (pRb).[1][2] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. Subsequently, the CDK2/Cyclin A complex is essential for the progression through the S phase.

In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of the CCNE1 gene, which encodes Cyclin E1.[3] This leads to uncontrolled cell proliferation, a defining characteristic of cancer. Furthermore, acquired resistance to CDK4/6 inhibitors, a mainstay in the treatment of HR+/HER2- breast cancer, can be mediated by the activation of CDK2-dependent bypass pathways.[4] These factors underscore the significant therapeutic potential of selectively targeting CDK2.

Mechanism of Action of Selective CDK2 Inhibitors

Selective CDK2 inhibitors primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This inhibition of CDK2's kinase activity has several downstream consequences, most notably:

-

Hypophosphorylation of pRb: By preventing pRb phosphorylation, CDK2 inhibitors maintain pRb in its active, hypophosphorylated state. Active pRb remains bound to E2F, thereby repressing the transcription of S-phase-promoting genes.

-

G1/S Phase Cell Cycle Arrest: The blockage of S-phase gene expression leads to a robust cell cycle arrest at the G1/S checkpoint. This prevents cancer cells from replicating their DNA and ultimately inhibits their proliferation.

-

Induction of Apoptosis: In some cellular contexts, sustained G1/S arrest can trigger programmed cell death, or apoptosis, further contributing to the anti-tumor activity of CDK2 inhibitors.

Newer modalities, such as Proteolysis Targeting Chimeras (PROTACs), are also being developed to target CDK2. These molecules induce the selective degradation of the CDK2 protein through the ubiquitin-proteasome system, offering a distinct and potentially more durable mechanism of action.[5][6]

Therapeutic Applications and Efficacy Data

Selective CDK2 inhibitors are being investigated in a variety of cancers, particularly those with a known dependency on the CDK2 pathway.

Oncology

The primary focus for selective CDK2 inhibitors is in oncology, with promising preclinical and early clinical data in several tumor types:

-

CCNE1-Amplified Cancers: Tumors with amplification of the CCNE1 gene, such as certain ovarian, breast, and gastric cancers, are often highly dependent on CDK2 for their proliferation and are therefore predicted to be particularly sensitive to CDK2 inhibition.

-

CDK4/6 Inhibitor-Resistant Breast Cancer: A significant application for CDK2 inhibitors is in overcoming acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer. In these tumors, CDK2 activation can provide a bypass mechanism for cell cycle progression. Combining a CDK2 inhibitor with a CDK4/6 inhibitor has shown synergistic anti-tumor activity in preclinical models.[4][7]

-

Other Solid and Hematological Malignancies: The therapeutic potential of CDK2 inhibitors is also being explored in other cancers, including non-small cell lung cancer, triple-negative breast cancer, and various hematological malignancies.[3][8]

Quantitative Efficacy of Selective CDK2 Inhibitors

The following tables summarize the biochemical potency (IC50 and Ki values) of several selective CDK2 inhibitors from preclinical studies.

| Inhibitor | Target(s) | CDK2 IC50 (nM) | CDK2 Ki (nM) | Other Notable IC50s (nM) | Reference(s) |

| PF-07104091 | CDK2 | Potent (specific values proprietary) | - | - | [9] |

| BLU-222 | CDK2 | Potent (specific values proprietary) | - | - | [9] |

| PF-06873600 | CDK2/4/6 | - | 0.1 | CDK4: 1.2, CDK6: 0.1 | [10] |

| Dinaciclib | Pan-CDK | 1 | - | CDK1: 3, CDK5: 1, CDK9: 4 | [11] |

| Roscovitine | Pan-CDK | 700 (CDK2/Cyclin A), 700 (CDK2/Cyclin E) | - | CDK1: 650, CDK5: 160 | [11][12] |

| Milciclib | Pan-CDK | 45 | - | CDK1, CDK4, CDK5 (submicromolar) | [13] |

| AT7519 | Pan-CDK | 44 | - | CDK1: 190, CDK4: 67, CDK5: 18, CDK9: <10 | [11] |

| SNS-032 | CDK2/7/9 | 38 | - | CDK7: 62, CDK9: 4 | [11] |

| CVT-313 | CDK2 | 500 | - | - | [11] |

| NU6027 | ATR/CDK1/2 | - | 1300 | ATR: 400, CDK1: 2500 | [11] |

| CDK2-IN-73 | CDK2 | 44 (CDK2/Cyclin A) | - | - | [10] |

| Inhibitor | Cell Line | Indication | Cellular IC50 (nM) | Reference(s) |

| PF-06873600 | OVCAR-3 | Ovarian Cancer | 19, 45 | [10] |

| Roscovitine | MCF7 | Breast Cancer | 15,000 (growth inhibition) | [12] |

| Compound 9a | - | - | 1630 | [14] |

| Compound 14g | - | - | 460 | [14] |

Predictive Biomarkers

Identifying patients who are most likely to respond to selective CDK2 inhibition is crucial for successful clinical development. Several biomarkers have been identified:

-

CCNE1 Gene Amplification/Overexpression: This is the most well-established biomarker for sensitivity to CDK2 inhibitors. Tumors with high levels of Cyclin E1 are often dependent on CDK2 for proliferation.

-

Loss of Retinoblastoma (RB1) Function: In the absence of a functional pRb, cells can become more reliant on CDK2 for cell cycle progression.

-

p16INK4a Expression: High levels of the CDK4/6 inhibitor p16INK4a can also indicate a greater dependence on CDK2.

Mechanisms of Resistance

As with other targeted therapies, cancer cells can develop resistance to CDK2 inhibitors through various mechanisms:

-

Upregulation of CDK2 and Cyclin E: Increased expression of the target protein or its activating partner can overcome the inhibitory effect of the drug.

-

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pathways, such as the CDK4/6 pathway, to circumvent the cell cycle block imposed by CDK2 inhibition.

-

Selection of Polyploid Cells: Pre-existing cells with multiple sets of chromosomes may be inherently less sensitive to CDK2 inhibition.

-

Gatekeeper Mutations: Although less common, mutations in the ATP-binding pocket of CDK2 could potentially reduce the binding affinity of the inhibitor.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle.

References

- 1. Structural basis for chemical inhibition of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein-Protein Interaction for the De Novo Design of Cyclin-Dependent Kinase Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Effect of CDK2-IN-4 on Retinoblastoma (Rb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs).[1] Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition.[2] A key substrate of the CDK2/cyclin E complex is the retinoblastoma tumor suppressor protein (Rb).[3] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication.[4] The phosphorylation of Rb by CDK4/6 and subsequently the hyperphosphorylation by CDK2/cyclin E leads to the release of E2F, thereby driving the cell into S phase.[3][4]

Dysregulation of the CDK2/Rb pathway is a hallmark of many cancers, making CDK2 an attractive target for therapeutic intervention.[5] CDK2-IN-4 is a potent and selective small molecule inhibitor of CDK2. This technical guide provides an in-depth overview of the effect of this compound on Rb phosphorylation, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP pocket of the kinase, it prevents the transfer of phosphate (B84403) from ATP to its substrates, including the Rb protein. The inhibition of CDK2-mediated hyperphosphorylation of Rb maintains Rb in its active, hypophosphorylated state. This, in turn, keeps E2F transcription factors sequestered, leading to a cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[4][5]

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical CDK2/Rb signaling pathway and the specific point of intervention for this compound.

Quantitative Data

While extensive cellular data on the effect of this compound on Rb phosphorylation is not yet publicly available, its in-vitro biochemical potency has been characterized. The following table summarizes the known inhibitory concentrations (IC50) of this compound against relevant cyclin-dependent kinases.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| This compound | CDK2/cyclin A | 44 | >2000-fold vs CDK1/cyclin B | [2][6] |

| CDK1/cyclin B | 86,000 | [6] |

Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a biochemical reaction by 50%. Lower values indicate higher potency.

Experimental Protocols